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Compound of Interest

Compound Name: 4-Cyano-6-methylpicolinic acid

Cat. No.: B1376503

Abstract: 4-Cyano-6-methylpicolinic acid is a substituted pyridine carboxylic acid of
significant interest to medicinal chemists and drug development professionals. As a derivative
of picolinic acid, a known bidentate chelating agent involved in various biological processes, its
unique substitution pattern—featuring both an electron-withdrawing nitrile group and an
electron-donating methyl group—suggests potentially novel pharmacological and
pharmacokinetic properties.[1] This guide provides a comprehensive framework for the full
physicochemical characterization of this molecule. In the absence of extensive published
experimental data, this document serves as a predictive and methodological resource, outlining
the rationale and step-by-step protocols for determining the critical parameters that govern a
compound's journey from laboratory curiosity to potential therapeutic agent.

Chemical Identity and Structural Attributes

A precise understanding of a molecule's structure is the foundation of all subsequent
physicochemical analysis. The functional groups of 4-Cyano-6-methylpicolinic acid—a
carboxylic acid, a pyridine ring, a nitrile, and a methyl group—are all expected to significantly
influence its properties. The acidic proton of the carboxylic acid and the basic nitrogen of the
pyridine ring make the molecule zwitterionic, with ionization behavior highly dependent on pH.
The cyano group is a strong electron-withdrawing group, which will lower the pKa of the
carboxylic acid and decrease the basicity of the pyridine nitrogen. Conversely, the methyl group
is weakly electron-donating.
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Identifier Value

IUPAC Name 4-cyano-6-methylpyridine-2-carboxylic acid
Synonyms 4-Cyano-6-methylpicolinic acid

CAS Number 1364573-33-0 (Note: Verify with supplier)
Molecular Formula CsHsN20:2

Molecular Weight 162.15 g/mol

SMILES CC1=CC(=C(N=C1)C(=0)O)C#N

Predicted Physicochemical Properties

In the early stages of research, before significant quantities of a compound are synthesized,
computational predictions provide valuable, directionally correct estimates of its properties.
These predictions form the basis for designing robust experimental protocols. The properties
below are estimated based on the structure and data from analogous compounds like picolinic
acid and 6-methylpicolinic acid.[1][2]
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Property Predicted Value

Rationale and Impact

pKai (Carboxylic Acid) ~25-35

The electron-withdrawing
cyano group will significantly
acidify the carboxylic acid
proton compared to picolinic
acid (pKa = 5.4). This low pKa
means the carboxyl group will
be deprotonated and
negatively charged at

physiological pH.

pKaz (Pyridinium) ~1.0-2.0

The pyridine nitrogen is basic,
but its basicity is reduced by
the adjacent carboxylic acid
and the cyano group at the 4-
position. It will be protonated
only under highly acidic

conditions.

LogP (Octanol/Water) ~0.5-15

The presence of polar,
ionizable groups (acid,
pyridine) is offset by the
lipophilic methyl group and the
overall aromatic system. The
value is highly dependent on

the ionization state.

Aqueous Solubility Low to Moderate

Expected to be lowest near its
isoelectric point and
significantly higher at pH
values where the molecule is
fully ionized (e.g., pH > 4). Will
likely exhibit pH-dependent
solubility.
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Experimental Determination of Physicochemical
Properties

The following sections detail the gold-standard methodologies for experimentally verifying the
predicted properties. The rationale behind each experimental choice is explained to ensure the
generation of high-quality, reliable data crucial for drug development decisions.

Acid Dissociation Constant (pKa) Determination

Expertise & Experience: The pKa dictates a molecule's ionization state at any given pH, which
in turn governs its solubility, membrane permeability, and receptor interactions. For a
zwitterionic compound like this, determining both pKa values is critical. Potentiometric titration
is the definitive method as it directly measures pH changes upon addition of a titrant, providing
a precise inflection point that corresponds to the pKa.[3][4][5]

Experimental Protocol: Potentiometric Titration

o System Calibration: Calibrate the pH meter using at least three standard aqueous buffers
(e.g., pH 4.0, 7.0, and 10.0) to ensure linearity and accuracy.[3][4]

o Sample Preparation: Prepare a ~1 mM solution of 4-Cyano-6-methylpicolinic acid in
deionized water. If aqueous solubility is insufficient, a co-solvent (e.g., methanol, DMSO)
may be used, but the final pKa must be extrapolated back to 0% co-solvent. A constant ionic
strength should be maintained using a background electrolyte like 0.15 M KCI.[3][4]

« Titration - First pKa (Acidic):

o

Acidify the sample solution to ~pH 1.5 with 0.1 M HCI.

[¢]

Titrate the solution by adding small, precise aliquots (e.g., 10-50 pL) of 0.1 M NaOH.

[¢]

Record the pH value after each addition, allowing the reading to stabilize.

o

Continue the titration until the pH reaches ~7.0.

o Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the
pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection
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point of the first derivative plot (ApH/AV vs. V).

o Trustworthiness: Perform the titration in triplicate to ensure reproducibility.[3] The resulting
average pKa and standard deviation provide a self-validating system.

Visualization: pKa Determination Workflow
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Caption: Workflow for pKa determination by potentiometric titration.

© 2025 BenchChem. All rights reserved. 6/15 Tech Support


https://www.benchchem.com/product/b1376503?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Lipophilicity (LogD) Determination

Expertise & Experience: Lipophilicity is a key determinant of a drug's ADME (Absorption,
Distribution, Metabolism, and Excretion) properties. The octanol-water partition coefficient
(LogP for the neutral species, LogD for a given pH) is the standard measure. The shake-flask
method, while labor-intensive, is considered the "gold standard"” for its accuracy and direct
measurement of partitioning at equilibrium.[6][7] Given that this molecule's ionization state is
pH-dependent, determining the LogD at a physiologically relevant pH of 7.4 is essential.

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

o Phase Pre-saturation: Mix equal volumes of 1-octanol and phosphate-buffered saline (PBS,
pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation. Separate the two phases
after they have fully settled.[8]

o Sample Preparation: Prepare a stock solution of the compound in a minimal amount of a
suitable solvent (e.g., DMSO). The final concentration of DMSO in the aqueous phase
should be less than 1% to avoid affecting the partitioning.

 Partitioning:

o In a glass vial, combine a precise volume of the pre-saturated PBS (pH 7.4) and a precise
volume of pre-saturated 1-octanol (e.g., 2 mL of each).

o Spike the system with a small aliquot of the compound stock solution to a final
concentration well within its solubility limit.

o Cap the vial and shake gently on an orbital shaker at a controlled temperature (e.g., 25°C)
for 24 hours to allow equilibrium to be reached.[9]

» Phase Separation: Centrifuge the vial at low speed to cleanly separate the aqueous and

octanol phases.

o Quantification: Carefully remove an aliquot from each phase. Determine the concentration of
the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-
MS.
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» Calculation: Calculate LogDy7.4 using the formula:
o LogD7.4 = logio ( [Concentration in Octanol] / [Concentration in Aqueous] )

o Trustworthiness: The protocol is self-validating by ensuring mass balance. The initial amount
of compound added should equal the sum of the amounts found in the octanol and aqueous
phases. Run in triplicate for statistical confidence.

Visualization: LogD Shake-Flask Workflow
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Caption: Workflow for LogD determination using the shake-flask method.

Thermodynamic Solubility Determination
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Expertise & Experience: Solubility is a fundamental property that can be a major hurdle in drug
development. Thermodynamic solubility represents the true equilibrium solubility of a
compound and is the most relevant measure for predicting in vivo dissolution.[10][11] The
shake-flask method ensures that the solution is in equilibrium with the solid-state material,
providing a definitive value.[9] Measuring solubility in different biorelevant media (e.g., PBS pH
7.4, Simulated Gastric Fluid) is critical.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

+ Media Preparation: Prepare the desired aqueous media (e.g., deionized water, 0.1 M PBS at
pH 7.4).

e Sample Incubation:

o Add an excess amount of the solid compound to a glass vial, ensuring a visible amount of
solid remains undissolved.[11] This confirms that saturation will be reached.

o Add a known volume of the chosen medium (e.g., 1 mL).

o Seal the vial and place it in a shaking incubator (e.g., 25°C or 37°C) for at least 24-48
hours.[9][10] This extended time is crucial for achieving thermodynamic equilibrium.

o Sample Processing:
o After incubation, allow the vials to stand to let the excess solid settle.

o Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-
binding 0.45 pum filter to remove all undissolved solids.

» Quantification: Dilute the filtered supernatant and analyze the compound concentration using
a validated HPLC-UV or LC-MS method against a standard curve.

o Data Reporting: Report the solubility in units of pg/mL or pM.

o Trustworthiness: The presence of residual solid at the end of the experiment is a key
validation point. The experiment should be performed in triplicate. The pH of the final
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saturated solution should also be measured and reported, as it can change during
dissolution.[11]

Visualization: Thermodynamic Solubility Workflow
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Caption: Workflow for thermodynamic solubility determination.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides unambiguous confirmation of the chemical structure and

identity.

Technique

Expected Observations & Rationale

1H NMR

Aromatic Protons: Two distinct signals in the
aromatic region (~7.5-8.5 ppm), likely doublets
or singlets depending on coupling. Methyl
Protons: A sharp singlet at ~2.5-2.7 ppm, shifted
downfield by the aromatic ring. Carboxylic Acid
Proton: A very broad singlet far downfield (~11-
13 ppm), which will disappear upon D20

exchange.

13C NMR

Carbonyl Carbon: Signal at ~165-175 ppm.
Nitrile Carbon: A characteristic signal around
115-120 ppm. Aromatic Carbons: Multiple
signals between ~120-160 ppm. Methyl Carbon:
A signal in the aliphatic region, ~20-25 ppm.

FT-IR

O-H Stretch (Acid): A very broad and strong
absorption from ~2500-3300 cm~*. C=0 Stretch
(Acid): A strong, sharp absorption around 1700-
1730 cm~1. C=N Stretch (Nitrile): A sharp,
mediume-intensity absorption near 2230 cm~2.
C=C/C=N Stretch (Aromatic): Multiple
absorptions in the ~1450-1600 cm~1 region.

Mass Spec.

(ESI+) Mode: Expect a strong molecular ion
peak at m/z = 163.05 [M+H]*. (ESI-) Mode:

Expect a strong molecular ion peak at m/z =
161.04 [M-H]-.

Safety and Handling
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Based on safety data for this compound, 4-Cyano-6-methylpicolinic acid must be handled
with appropriate care.

e GHS Classification: Warning[3]

e Pictogram: GHSO07 (Exclamation Mark)

Hazard Statement Description

H302 Harmful if swallowed.[3]

H312 Harmful in contact with skin.[3]
H315 Causes skin irritation.[3]

H319 Causes serious eye irritation.[3]
H332 Harmful if inhaled.[3]

H335 May cause respiratory irritation.[3]

Handling Precautions:
e Use only in a well-ventilated area, preferably a chemical fume hood.[3]

o Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,
safety goggles, and a lab coat.[3]

e Avoid breathing dust/fumes. Minimize dust generation.[3]
e Wash hands thoroughly after handling.[3]

o First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for
at least 15 minutes. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting. Seek
immediate medical attention in all cases of exposure.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [A Technical Guide to the Physicochemical
Characterization of 4-Cyano-6-methylpicolinic Acid]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1376503#physicochemical-properties-
of-4-cyano-6-methylpicolinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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